Hydrogen Bond Donor Capacity: Target Compound vs. N-Benzyl-2-chloroacetamide
N-benzyl-2-chloro-N-(3-hydroxypropyl)acetamide possesses one hydrogen bond donor (HBD = 1) via its terminal 3-hydroxypropyl hydroxyl group . In contrast, N-benzyl-2-chloroacetamide (CAS 2564-06-9) has zero H-bond donors (HBD = 0) because its N-substituent is only a benzyl group with no hydroxyl functionality . This difference is critical for target engagement: the hydroxyl enables directional hydrogen bonding to protein backbone or side-chain residues, a capability entirely absent in the simpler analog. In covalent inhibitor design, the HBD can pre-organize the ligand orientation prior to electrophilic attack by the chloroacetyl warhead.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (one terminal -OH group) |
| Comparator Or Baseline | N-benzyl-2-chloroacetamide (CAS 2564-06-9): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (absolute gain of one donor) |
| Conditions | Structural comparison based on chemical constitution; computed from molecular topology. |
Why This Matters
A hydrogen bond donor enables directional, enthalpically favorable interactions with biological targets that are structurally impossible for the zero-donor analog, directly affecting binding mode design and target engagement potential.
